molecular formula C11H18N2O B1197230 2-(4-Amino-N-ethyl-m-toluidino)ethanol CAS No. 2359-51-5

2-(4-Amino-N-ethyl-m-toluidino)ethanol

Cat. No. B1197230
CAS RN: 2359-51-5
M. Wt: 194.27 g/mol
InChI Key: QTLHLXYADXCVCF-UHFFFAOYSA-N
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Description

“2-(4-Amino-N-ethyl-m-toluidino)ethanol” is a chemical compound with the molecular formula C11H18N2O . It is also known by other names such as “2-amino-5-N-ethyl-N-(beta-hydroxyethyl)aminotoluene sulfate” and "4-amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine" .


Molecular Structure Analysis

The molecular structure of “2-(4-Amino-N-ethyl-m-toluidino)ethanol” can be represented by the InChI string: InChI=1S/C11H18N2O/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10/h4-5,8,14H,3,6-7,12H2,1-2H3 . The Canonical SMILES representation is: CCN(CCO)C1=CC(=C(C=C1)N)C .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Amino-N-ethyl-m-toluidino)ethanol” is 194.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 194.141913202 g/mol .

Scientific Research Applications

Drug and Gene Delivery Systems

The amphiphilic nature of compounds like 2-(4-Amino-N-ethyl-m-toluidino)ethanol allows for the creation of nanocarriers that can be used in drug and gene delivery systems. These systems can simultaneously carry anticancer drugs and nucleic acids, which have different physico-chemical properties, making them highly suitable for targeted cancer therapy .

Polymer Synthesis and Modification

This compound plays a role in the synthesis and modification of polymers. The precise design and preparation of biocompatible and biodegradable polymer-based nanocarriers with finely tuned composition and functionality are crucial for various targeted therapies .

Nanoparticle Formation

2-(4-Amino-N-ethyl-m-toluidino)ethanol can be involved in the formation of micelles or nanoparticles, which are essential in the pharmaceutical industry for the delivery of hydrophobic drugs and for improving the bioavailability of therapeutic agents .

Antioxidant and Anti-inflammatory Applications

The compound can be used to load nanoparticles with antioxidants and anti-inflammatory agents like quercetin, which have potential applications in reducing oxidative stress and inflammation in various diseases, including cancer .

DNA Codelivery

In the field of gene therapy, 2-(4-Amino-N-ethyl-m-toluidino)ethanol can be used to form micelleplexes in aqueous media through electrostatic interactions with DNA, facilitating the codelivery of DNA and drugs .

Metabolic Activity Studies

The compound can be used in studies to evaluate the metabolic activity of novel polymer nanocarriers. This is important for understanding the biocompatibility and potential toxicity of these carriers in biological systems .

properties

IUPAC Name

2-(4-amino-N-ethyl-3-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10/h4-5,8,14H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHLXYADXCVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25646-77-9 (sulfate[1:1]), 28020-34-0 (unspecified sulfate)
Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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DSSTOX Substance ID

DTXSID50865242
Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white to white powder with a sweet odor; [Kodak MSDS]
Record name CD-4
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Product Name

2-(4-Amino-N-ethyl-m-toluidino)ethanol

CAS RN

2359-51-5
Record name 2-Methyl-4-[N-ethyl-N-(β-hydroxyethyl)amino]aniline
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Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Record name 2-(4-amino-N-ethyl-m-toluidino)ethanol
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Synthesis routes and methods

Procedure details

To 50 mg of Rho575 in dimethylformamide, 53 μl of N,N′-diisopropylethylamine was added followed by 78 mg of p-nitrobenzyl chloroformate dissolved in dimethylformamide. The reaction mixture was stirred for 3 days and the solvent was removed in vacuo. The residue was dissolved in chloroform and purified on a Biotage SP4 System with a SNAP 25 g column and a chloroform methanol gradient, to give a pink product.
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